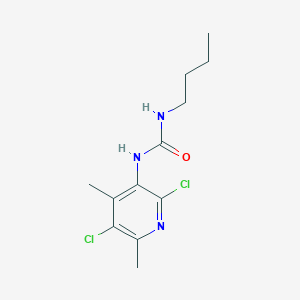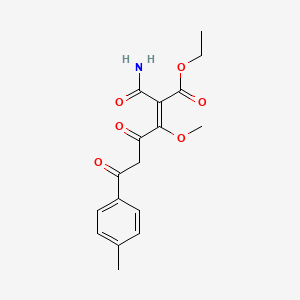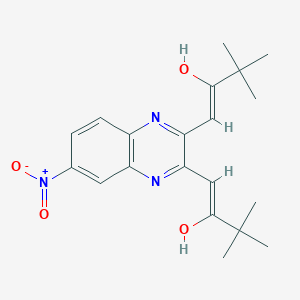
N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea
Übersicht
Beschreibung
N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea, also known as diuron, is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds in various crops. It was first introduced in the market in the 1950s and has since been used in agriculture, forestry, and urban areas. Diuron is known for its broad-spectrum activity against weeds, making it a popular choice among farmers and gardeners.
Wirkmechanismus
Diuron acts as a photosynthesis inhibitor by interfering with the electron transport chain in photosystem II. This results in the accumulation of reactive oxygen species, which damage the photosynthetic apparatus and ultimately lead to the death of the plant. Diuron is also known to inhibit cell division and elongation, leading to stunted growth and reduced biomass production in plants.
Biochemical and Physiological Effects
Diuron has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, leading to reduced photosynthetic activity and the accumulation of reactive oxygen species. It also inhibits the activity of certain enzymes involved in cell division and elongation, leading to stunted growth and reduced biomass production. Diuron has been shown to affect the expression of certain genes involved in stress responses and cell signaling pathways in plants.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds in various crops. It is relatively easy to synthesize and is readily available in the market. Diuron is also relatively stable and has a long shelf life. However, N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea has some limitations for lab experiments, including its toxicity to certain plant species and its potential to leach into groundwater.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea. One area of research is the development of more effective and environmentally friendly herbicides that can replace N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea. Another area of research is the development of new methods for the synthesis of N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea that are more efficient and cost-effective. Additionally, research is needed to understand the long-term effects of N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea on soil health and groundwater quality. Finally, research is needed to develop new methods for the detection and monitoring of N-butyl-N'-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea in the environment.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its effectiveness in controlling weeds in various crops, including corn, soybeans, cotton, and sugarcane. It is also used in forestry to control unwanted vegetation and in urban areas to control weeds in parks and gardens. Diuron has been shown to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Eigenschaften
IUPAC Name |
1-butyl-3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O/c1-4-5-6-15-12(18)17-10-7(2)9(13)8(3)16-11(10)14/h4-6H2,1-3H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZHICKEAMKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-2-[4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4295410.png)
![N-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4295416.png)
![3-(2,4-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4295427.png)
![N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4295442.png)
![N,N-dicyclohexyl-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]terephthalamide](/img/structure/B4295445.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![1,3-bis(4-methylphenyl)-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]imidazolidine](/img/structure/B4295470.png)

![N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)


![5-chloro-2-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4295524.png)
![1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B4295526.png)